

## Understanding the molecular weight of 3-Nitrofluoranthen-8-ol.

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	3-Nitrofluoranthen-8-ol	
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# In-Depth Technical Guide: 3-Nitrofluoranthen-8ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and toxicological assessment of **3-Nitrofluoranthen-8-ol**, a hydroxylated nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Due to the limited availability of specific experimental data for this compound, this guide also presents generalized experimental protocols and logical workflows applicable to the analysis and characterization of novel nitro-PAHs.

### **Core Compound Data**

The fundamental physicochemical properties of **3-Nitrofluoranthen-8-ol** are summarized below. This data is essential for any experimental design, from analytical method development to toxicological studies.



Property	Value	Source
IUPAC Name	3-Nitrofluoranthen-8-ol	-
CAS Number	115664-58-9	[1][2]
Molecular Formula	C16H9NO3	[1]
Molecular Weight	263.25 g/mol	[1]

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of **3-Nitrofluoranthen-8-ol** are not readily available in the current literature. However, based on established methods for similar hydroxylated and nitrated polycyclic aromatic hydrocarbons, the following generalized procedures can be adapted.[3]

### **General Synthesis of Hydroxylated Nitro-PAHs**

The synthesis of hydroxylated nitro-PAHs can be approached through the nitration of a corresponding hydroxylated PAH or the hydroxylation of a nitrated PAH. The former is often preferred to control the regionselectivity of the nitration.

Illustrative Protocol for Nitration of a Hydroxylated PAH:

- Dissolution: Dissolve the parent hydroxylated PAH (e.g., 8-hydroxyfluoranthene) in a suitable organic solvent, such as glacial acetic acid or dichloromethane, in a round-bottom flask.
- Cooling: Place the flask in an ice bath to maintain a low temperature during the reaction.
- Nitrating Agent Preparation: Prepare a nitrating mixture, typically consisting of nitric acid and sulfuric acid. The concentration and ratio of the acids should be carefully optimized to achieve mono-nitration and minimize side products.
- Slow Addition: Add the nitrating agent dropwise to the cooled solution of the hydroxylated PAH with constant stirring.
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).



- Quenching: Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold water.
- Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate).
- Purification: Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired isomer, **3-Nitrofluoranthen-8-ol**.
- Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

### **Analytical Characterization**

The analysis of hydroxylated nitro-PAHs in complex mixtures, such as environmental samples or biological matrices, requires sensitive and selective analytical methods.

General Protocol for GC-MS Analysis:

- Sample Preparation:
  - Extraction: Extract the analytes from the sample matrix using a suitable solvent and technique (e.g., Soxhlet extraction for solid samples, liquid-liquid extraction for aqueous samples).
  - Clean-up: Remove interfering compounds from the extract using Solid Phase Extraction (SPE) with appropriate stationary phases.[3]
  - Derivatization: For enhanced volatility and improved chromatographic performance, the hydroxyl group of 3-Nitrofluoranthen-8-ol should be derivatized, for example, by silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
- Instrumentation:
  - Gas Chromatograph (GC): Use a high-resolution capillary column suitable for the separation of PAHs (e.g., a 5% phenyl-methylpolysiloxane column).



- Mass Spectrometer (MS): A mass spectrometer operating in both electron ionization (EI) and negative chemical ionization (NCI) modes is recommended. NCI can provide higher sensitivity for nitro-containing compounds.[3]
- Analysis:
  - Injection: Inject the derivatized sample into the GC.
  - Separation: Develop a temperature program for the GC oven that effectively separates the target analyte from other components.
  - Detection: Acquire mass spectra in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification to achieve lower detection limits.[3]

# Toxicological Considerations and Signaling Pathways

Specific signaling pathways for **3-Nitrofluoranthen-8-ol** have not been elucidated. However, research on related nitrofluoranthenes indicates that these compounds can be mutagenic.[4][5] [6] The mutagenicity of nitro-PAHs is often linked to their metabolic activation to reactive intermediates that can form DNA adducts.

The diagram below illustrates a generalized workflow for the toxicological assessment of a novel nitro-PAH like **3-Nitrofluoranthen-8-ol**.

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- To cite this document: BenchChem. [Understanding the molecular weight of 3-Nitrofluoranthen-8-ol.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047144#understanding-the-molecular-weight-of-3-nitrofluoranthen-8-ol]

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